Panepophenanthrin

Ubiquitin-Proteasome Pathway E1 Inhibitor Enzyme Mechanism

Panepophenanthrin is the seminal, first-in-class natural product inhibitor of ubiquitin-activating enzyme (E1), targeting the E1-ubiquitin thioester intermediate formation (IC50=17 µg/mL) via a mechanism distinct from adenylation-site inhibitors. As the only commercially available E1 inhibitor with this specific mechanism, it is an indispensable tool for dissecting the E1 activation cascade in cell-free biochemical assays. This compound serves as a critical historical comparator for benchmarking novel E1 inhibitors and as a validated starting scaffold for medicinal chemistry programs developing cell-permeable derivatives (e.g., RKTS-80, -81, -82).

Molecular Formula C22H28O8
Molecular Weight 420.5 g/mol
Cat. No. B1246068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanepophenanthrin
Synonyms1,3a,10-trihydroxy-10c-(3-hydroxy-3-methylbut-1-enyl)-5,5-dimethyl-1,2,3,3a,5,5a,8,9,10,10a,10b,10c-dodecahydro-4-oxa-2,3,8,9-diepoxyacephenanthrylen-7-one
panepophenanthrin
Molecular FormulaC22H28O8
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C
InChIInChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m1/s1
InChIKeyWQBRQZUREPTGLI-ODDMXWQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Panepophenanthrin as a First-in-Class Natural Ubiquitin-Activating Enzyme (E1) Inhibitor for Pathway-Specific Research


Panepophenanthrin is an oligocyclic diterpenoid natural product (molecular formula C22H28O8, MW 420.18) [1] isolated from the fermented broth of the mushroom strain Panus rudis Fr. IFO 8994 [2]. It was identified through a screening campaign targeting the ubiquitin-proteasome pathway and represents the first reported inhibitor of ubiquitin-activating enzyme (E1), the apex enzyme of the ubiquitination cascade that is indispensable for ubiquitin-proteasome function [3]. The structure was unequivocally determined by NMR and X-ray crystallographic analyses [4], establishing a unique epoxyquinol dimer scaffold that has since served as a template for synthetic derivatization [5].

Why Panepophenanthrin Cannot Be Interchanged with Other Ubiquitin Pathway Inhibitors in Experimental Systems


Panepophenanthrin occupies a unique position within the ubiquitin-proteasome inhibitor landscape by targeting E1, the ubiquitin-activating enzyme, rather than the proteasome (e.g., bortezomib), E3 ligases (e.g., nutlins), or downstream deubiquitinases. Critically, within the narrow class of E1 inhibitors, panepophenanthrin is distinguished as the first-in-class natural product that inhibits formation of the E1-ubiquitin thioester intermediate, a mechanism distinct from adenylation-site inhibitors such as largazole [1]. However, panepophenanthrin itself exhibits a critical limitation: it does not inhibit cell growth in cellular assays, a property attributed to poor cell permeability [2]. This intrinsic drawback has driven the development of synthetic derivatives (e.g., RKTS-80, -81, -82) that retain the parent scaffold's E1-targeting specificity while acquiring cell permeability and enhanced potency [3]. Consequently, substituting panepophenanthrin with a generic E1 inhibitor or a proteasome inhibitor would fundamentally alter the experimental outcome and confound mechanistic interpretation.

Quantitative Differentiation of Panepophenanthrin: Comparative Evidence for Scientific Selection


Target Specificity: Panepophenanthrin Selectively Inhibits E1-Ubiquitin Thioester Formation Unlike Adenylation-Step Inhibitors

Panepophenanthrin inhibits formation of the E1-ubiquitin thioester intermediate, the essential first step in the ubiquitination cascade [1]. In contrast, largazole and its derivatives specifically inhibit the adenylation step of the E1 reaction while having no effect on thioester bond formation between ubiquitin and E1 [2]. This mechanistic distinction—thioester formation inhibition versus adenylation inhibition—represents a fundamental difference in how E1 enzymatic activity is blocked and carries distinct implications for downstream ubiquitin signaling and experimental interpretation.

Ubiquitin-Proteasome Pathway E1 Inhibitor Enzyme Mechanism

Structural Derivatization: RKTS-Series Derivatives of Panepophenanthrin Exhibit Quantitatively Enhanced E1 Inhibitory Potency

Synthetic derivatization of the panepophenanthrin scaffold yielded compounds with substantially improved E1 inhibitory potency. The parent compound panepophenanthrin inhibits E1 with an IC50 of 17 µg/mL . In contrast, derivative RKTS-81 exhibits an IC50 of 3.5 µg/mL, representing a 4.9-fold increase in potency, while RKTS-80 shows an IC50 of 9.4 µg/mL (1.8-fold improvement) . Derivative RKTS-82 (IC50 = 90 µg/mL) was less potent than the parent . This quantitative structure-activity relationship demonstrates that specific modifications to the panepophenanthrin core can significantly enhance target engagement, informing procurement decisions between the parent natural product and its optimized synthetic derivatives.

Structure-Activity Relationship E1 Inhibitor Natural Product Derivatization

Cell Permeability: Panepophenanthrin Lacks Cellular Activity Whereas RKTS Derivatives Are Cell-Permeable E1 Inhibitors

A critical differentiation between panepophenanthrin and its synthetic derivatives lies in cellular activity. Panepophenanthrin inhibits E1 in biochemical assays but does not inhibit cell growth, a limitation attributed to poor cell permeability [1]. In contrast, derivatives RKTS-80, -81, and -82 were explicitly developed as cell-permeable E1 inhibitors that retain the parent scaffold's target specificity while acquiring the ability to traverse cellular membranes and engage intracellular E1 [2]. This functional dichotomy—biochemically active but cell-impermeant versus cell-permeable—is the single most important factor distinguishing panepophenanthrin from its optimized progeny for cell-based experimental applications.

Cell Permeability Cellular Activity E1 Inhibitor

Comparative Potency: Panepophenanthrin Shows Moderate E1 Inhibition Relative to Other Natural E1 Inhibitors

Among the limited set of known natural E1 inhibitors (panepophenanthrin, himeic acid A, largazole, and hyrtioreticulins A/B), panepophenanthrin exhibits moderate inhibitory potency [1]. The most potent natural E1 inhibitor identified to date is hyrtioreticulin A, with an IC50 of 0.75 µg/mL [2]. Panepophenanthrin's IC50 of 17 µg/mL places it approximately 22.7-fold less potent than hyrtioreticulin A. However, panepophenanthrin's established synthetic tractability—demonstrated by multiple independent total syntheses—provides a significant advantage over marine-sponge-derived hyrtioreticulins, which remain inaccessible via scalable synthetic routes [3].

E1 Inhibitor Natural Product Comparative Pharmacology

Cytotoxic Activity: Panepophenanthrin Exhibits Potent Cytotoxicity Against Select Mammalian Cell Lines

Beyond its E1 inhibitory function, panepophenanthrin demonstrates potent cytotoxic activity against specific mammalian cell lines. In a 2023 study isolating panepophenanthrin alongside the novel analog panapophenanthrin from Panus strigellus, panepophenanthrin exhibited potent cytotoxicity against mouse fibroblast L929 cells and human endocervical adenocarcinoma KB3.1 cells [1]. In contrast, the related analog panapophenanthrin showed moderate to weak antimicrobial activity but potent cytotoxicity against the same cell lines [1]. This cytotoxicity profile, while not directly attributable to E1 inhibition alone, provides an additional dimension for differentiation in oncology-focused research applications.

Cytotoxicity Anticancer Natural Product

Synthetic Accessibility: Panepophenanthrin Is Validated by Multiple Independent Total Syntheses Enabling Derivatization

Panepophenanthrin is distinguished from many natural E1 inhibitors by its demonstrated synthetic tractability. At least three independent total syntheses have been reported: a biomimetic racemic synthesis via tandem Diels-Alder dimerization [1]; an enantioselective synthesis employing tartrate-mediated asymmetric epoxidation [2]; and an asymmetric synthesis using proline-catalyzed α-aminoxylation [3]. In contrast, other natural E1 inhibitors such as hyrtioreticulins and himeic acid A have no reported total syntheses that enable scalable analog production. This synthetic accessibility has directly enabled the generation of cell-permeable RKTS derivatives [4] and is documented in foundational patents covering both the natural product and novel derivatives with enhanced ubiquitination inhibitory activity [5].

Total Synthesis Chemical Derivatization Scaffold Accessibility

Recommended Application Scenarios for Panepophenanthrin Based on Quantitative Evidence


In Vitro Biochemical Studies of E1-Ubiquitin Thioester Intermediate Formation

Panepophenanthrin is optimally suited for cell-free biochemical assays investigating the mechanism of E1-ubiquitin thioester intermediate formation. Its IC50 of 17 µg/mL against this specific enzymatic step [1] provides a defined potency benchmark for assay development. Because panepophenanthrin inhibits thioester formation rather than the adenylation step [2], it enables researchers to dissect the distinct mechanistic substeps of E1 activation that cannot be resolved using adenylation-site inhibitors such as largazole [3]. The compound's lack of cell permeability is not a limitation in purified enzyme systems and may actually reduce off-target complexity in biochemical reconstitution experiments.

Medicinal Chemistry Scaffold for Derivatization to Cell-Permeable E1 Inhibitors

Panepophenanthrin serves as a validated starting scaffold for medicinal chemistry programs aiming to develop cell-permeable E1 inhibitors. The synthetic tractability of panepophenanthrin—demonstrated by three independent total syntheses [1]—enables systematic derivatization. This scaffold-based approach has already yielded RKTS-80, -81, and -82, which combine the parent compound's E1-targeting specificity with acquired cell permeability [2]. Notably, RKTS-81 exhibits a 4.9-fold improvement in IC50 (3.5 µg/mL vs. 17 µg/mL) relative to the parent [3], validating the scaffold's capacity for potency optimization through structural modification. For research groups seeking to develop novel E1-targeted chemical probes, panepophenanthrin provides a synthetically accessible and mechanistically defined starting point.

Natural Product Cytotoxicity Screening in Oncology Research

Panepophenanthrin exhibits potent cytotoxic activity against mouse fibroblast L929 and human endocervical adenocarcinoma KB3.1 cell lines [1], positioning it as a candidate for natural product-based oncology screening programs. While the cytotoxicity mechanism may involve factors beyond E1 inhibition, the compound's activity against these specific cell lines provides a reproducible phenotypic endpoint for assay validation. Researchers should note that panepophenanthrin does not inhibit cell growth in standard proliferation assays [2], indicating that its cytotoxic effects may be cell-type specific and warrant careful experimental design with appropriate negative controls and comparator compounds.

Historical Comparator for Next-Generation E1 Inhibitor Development

As the first-in-class natural E1 inhibitor reported in 2002 [1], panepophenanthrin serves as an essential historical comparator for benchmarking novel E1 inhibitors. Its moderate IC50 of 17 µg/mL [2] and lack of cellular activity [3] establish a baseline against which newer E1 inhibitors—such as TAK-243 (MLN7243, IC50 = 1 nM) or hyrtioreticulin A (IC50 = 0.75 µg/mL) [4]—can be quantitatively compared. In drug discovery programs, including panepophenanthrin as a reference compound in E1 inhibition assays provides continuity with the historical literature and enables cross-study potency comparisons that inform structure-activity relationship analysis.

Technical Documentation Hub

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